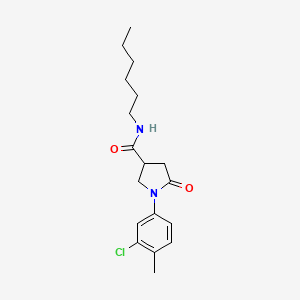![molecular formula C30H24N2O4S3 B11654418 2-[1-(6-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-1-oxo-3-phenylpropan-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11654418.png)
2-[1-(6-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-1-oxo-3-phenylpropan-2-yl]-1H-isoindole-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-{6-METHOXY-4,4-DIMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}-1-OXO-3-PHENYLPROPAN-2-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound featuring multiple functional groups, including methoxy, dimethyl, sulfanyl, and isoindole moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-{6-METHOXY-4,4-DIMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}-1-OXO-3-PHENYLPROPAN-2-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves multiple steps, including the formation of the quinoline and isoindole rings. Key steps may include:
Formation of the Quinoline Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Sulfanyl Group: This step may involve the use of thiolating agents under controlled conditions.
Formation of the Isoindole Ring: This can be synthesized through cyclization reactions involving phthalic anhydride derivatives.
Final Assembly: The final compound is assembled through condensation reactions involving the intermediate products.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, nucleophiles such as amines and thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry
Catalysis: The compound can serve as a ligand in catalytic reactions, facilitating various organic transformations.
Synthesis: It can be used as a building block in the synthesis of more complex molecules.
Biology
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Medicine
Industry
Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of 2-(1-{6-METHOXY-4,4-DIMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}-1-OXO-3-PHENYLPROPAN-2-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds and hydrophobic interactions, with these targets. This can lead to modulation of biological pathways, resulting in therapeutic effects.
相似化合物的比较
Similar Compounds
Quinoline Derivatives: Compounds with similar quinoline structures.
Isoindole Derivatives: Compounds featuring the isoindole ring.
Uniqueness
The uniqueness of 2-(1-{6-METHOXY-4,4-DIMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}-1-OXO-3-PHENYLPROPAN-2-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE lies in its combination of functional groups, which confer distinct chemical and biological properties
属性
分子式 |
C30H24N2O4S3 |
|---|---|
分子量 |
572.7 g/mol |
IUPAC 名称 |
2-[1-(6-methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-1-oxo-3-phenylpropan-2-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C30H24N2O4S3/c1-30(2)25-23(29(37)39-38-25)20-14-9-15-22(36-3)24(20)32(30)28(35)21(16-17-10-5-4-6-11-17)31-26(33)18-12-7-8-13-19(18)27(31)34/h4-15,21H,16H2,1-3H3 |
InChI 键 |
LCAQOZVPGVQGSD-UHFFFAOYSA-N |
规范 SMILES |
CC1(C2=C(C3=C(N1C(=O)C(CC4=CC=CC=C4)N5C(=O)C6=CC=CC=C6C5=O)C(=CC=C3)OC)C(=S)SS2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-naphthalen-1-yl-amine](/img/structure/B11654336.png)
![2-(4-ethoxyphenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione](/img/structure/B11654337.png)
![(2E)-3-(2,4-dimethoxyphenyl)-1-[2,2,4-trimethyl-4-(4-methylphenyl)-3,4-dihydroquinolin-1(2H)-yl]prop-2-en-1-one](/img/structure/B11654344.png)
![(6Z)-6-{3-bromo-5-ethoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11654349.png)
![4-(4-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazol-2-amine](/img/structure/B11654366.png)
![(6Z)-2-ethyl-5-imino-6-({5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11654372.png)



![6-Amino-3-tert-butyl-4-(2,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11654394.png)
![Ethyl 7-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11654405.png)
![N-[4-(2-Phenoxyacetamido)phenyl]thiophene-2-carboxamide](/img/structure/B11654406.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-(1-oxo-4-phenylphthalazin-2(1H)-yl)acetohydrazide](/img/structure/B11654408.png)
![(6Z)-6-(3-ethoxy-4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11654413.png)
